(5S,6R)-beta-carotene 5,6-epoxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C40H56O |
|---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
(1R,6S)-2,2,6-trimethyl-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C40H56O/c1-31(19-13-21-33(3)24-25-36-35(5)23-15-27-37(36,6)7)17-11-12-18-32(2)20-14-22-34(4)26-30-40-38(8,9)28-16-29-39(40,10)41-40/h11-14,17-22,24-26,30H,15-16,23,27-29H2,1-10H3/b12-11+,19-13+,20-14+,25-24+,30-26+,31-17+,32-18+,33-21+,34-22+/t39-,40+/m0/s1 |
InChI Key |
RVCRIPILOFSMFG-MLLMWRMGSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@]23[C@@](O2)(CCCC3(C)C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CCCC2(O3)C)(C)C)C)C |
Origin of Product |
United States |
Biosynthesis of 5s,6r Beta Carotene 5,6 Epoxide in Biological Systems
Precursor Pathways and Substrate Specificity
The synthesis of (5S,6R)-beta-carotene 5,6-epoxide begins with the production of its direct precursor, β-carotene. This involves a series of enzymatic steps that are highly conserved across photosynthetic organisms.
Carotenoids are synthesized within plastids from isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are derived from the methylerythritol phosphate (MEP) pathway. frontiersin.org The pathway to β-carotene proceeds through several key stages:
Formation of Geranylgeranyl Pyrophosphate (GGPP): Three molecules of IPP and one molecule of DMAPP are condensed to produce the 20-carbon molecule GGPP. aocs.org
Synthesis of Phytoene: The first committed step in carotenoid biosynthesis is the condensation of two GGPP molecules to form the colorless 40-carbon compound phytoene. This reaction is catalyzed by the enzyme phytoene synthase (PSY), which is a major rate-limiting step in the pathway. nih.govresearchgate.net
Desaturation to Lycopene (B16060): Phytoene undergoes a series of desaturation reactions, catalyzed by phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), to form lycopene. researchgate.netmdpi.com These steps introduce conjugated double bonds, which form the chromophore responsible for the pigment's color. Isomerization reactions, catalyzed by enzymes like carotenoid isomerase (CRTISO), are also crucial to produce the all-trans form of lycopene. aocs.orgmdpi.com
Cyclization of Lycopene: The cyclization of the linear lycopene molecule is a critical branching point in the pathway. aocs.org To form β-carotene, the enzyme lycopene β-cyclase (LCYB) introduces a β-ionone ring at both ends of the lycopene molecule. frontiersin.orgresearchgate.net This two-step reaction first produces γ-carotene, which is then converted to β-carotene. nih.gov
Table 1: Key Enzymes in the Biosynthesis of β-carotene
| Step | Enzyme | Abbreviation | Substrate | Product |
| 1 | Phytoene Synthase | PSY | Geranylgeranyl Pyrophosphate (x2) | Phytoene |
| 2 | Phytoene Desaturase | PDS | Phytoene | ζ-Carotene |
| 3 | ζ-Carotene Desaturase | ZDS | ζ-Carotene | Lycopene |
| 4 | Lycopene β-Cyclase | LCYB | Lycopene | β-Carotene |
Once β-carotene is synthesized, it can undergo epoxidation, a reaction where an oxygen atom is incorporated into a double bond to form an epoxide ring.
The primary enzyme responsible for carotenoid epoxidation in plants is Zeaxanthin (B1683548) Epoxidase (ZEP). researchgate.net ZEP is a flavoprotein-dependent monooxygenase that catalyzes the conversion of zeaxanthin to violaxanthin (B192666) via the intermediate antheraxanthin, a key part of the xanthophyll cycle. aocs.orgoup.comwikipedia.org This cycle helps plants manage light stress.
While zeaxanthin is its main substrate, ZEP's activity is not strictly limited. The enzyme acts on the β-ionone rings of carotenoids. Since β-carotene possesses two identical β-rings, it can also serve as a substrate for ZEP or enzymes with ZEP-like activity. Studies in Arabidopsis have shown that mutations affecting ZEP activity can lead to an increase in the levels of β-carotene, suggesting that ZEP is involved in its turnover. nih.gov Furthermore, research has identified the presence of β-carotene 5,6-epoxide in various plants, and its formation is linked to epoxidase activity. nih.govebi.ac.uk In some cases, other uncharacterized enzymes may also contribute to this specific epoxidation reaction. nih.gov
The epoxidation of β-carotene is not only a terminal step but can also be a transient intermediate stage in its cleavage. The enzyme β-carotene 15,15'-monooxygenase (BCO1 or BCMO1) is a key enzyme in vitamin A synthesis, catalyzing the oxidative cleavage of β-carotene at its central 15,15' double bond to yield two molecules of retinal. genecards.orgnih.govantibodies-online.com
While initially thought to be a dioxygenase, evidence suggests that the reaction mechanism for BCO1 is that of a monooxygenase. researchgate.net This proposed mechanism involves an initial epoxidation of the central 15,15' double bond of β-carotene. This unstable epoxide intermediate is then subjected to a nucleophilic attack by water, followed by the oxidative cleavage of the resulting diol to produce the two aldehyde products (retinal). researchgate.net This indicates that epoxidation is a critical, albeit transient, step in the metabolic pathway that converts β-carotene into essential retinoids.
Enzymatic Conversion of β-carotene to Epoxides
Genetic Regulation of Epoxide Biosynthesis
The production of this compound is controlled at the genetic level, primarily through the regulation of the genes that encode the necessary epoxidase enzymes.
The gene encoding zeaxanthin epoxidase (ZEP) is the most well-characterized gene responsible for the epoxidation of carotenoids with β-rings. In the model plant Arabidopsis thaliana, this gene is known as ABA1 because its product, violaxanthin, is a precursor to the plant hormone abscisic acid (ABA), which is crucial for drought stress responses. oup.com
Table 2: Key Genes Involved in β-carotene Epoxidation and Cleavage
| Gene | Encoded Enzyme | Organism Example | Function |
| ZEP / ABA1 | Zeaxanthin Epoxidase | Arabidopsis thaliana | Catalyzes the epoxidation of zeaxanthin and other β-ring carotenoids, including β-carotene. oup.comnih.gov |
| BCO1 / BCMO1 | β-Carotene 15,15'-Monooxygenase | Human, Rat | Catalyzes the central cleavage of β-carotene to retinal, likely via an epoxide intermediate. genecards.orgresearchgate.net |
Transcriptional and Post-transcriptional Regulation
The biosynthesis of this compound is intrinsically linked to the regulation of the broader carotenoid biosynthesis pathway (CBP). The formation of this epoxide is not typically governed by a single, dedicated regulatory system but is rather influenced by the transcriptional and post-transcriptional controls exerted over the enzymes that produce its precursor, β-carotene, and those that catalyze its epoxidation.
Transcriptional regulation of the CBP is complex and responsive to a variety of developmental and environmental signals. nih.govfrontiersin.org For instance, the expression of genes encoding key enzymes in the pathway, such as Phytoene Synthase (PSY) and Zeaxanthin Epoxidase (ZEP), is modulated by light, hormones like abscisic acid (ABA) and ethylene, and developmental stage (e.g., fruit ripening, seed development). nih.govfrontiersin.org During fruit ripening in tomatoes, for example, the transcription of genes leading to lycopene increases, while those that convert lycopene to downstream products, including the precursors to epoxides, decrease. frontiersin.org In seeds, ZEP transcript levels have been shown to increase during development, correlating with ABA accumulation. nih.govfrontiersin.org Transcription factors, including those from the MADS-box and AP2/ERF superfamilies, can directly bind to the promoters of carotenoid and ABA biosynthetic genes, activating their transcription and thereby influencing the pool of substrates available for epoxidation. frontiersin.org
Post-transcriptional regulation also plays a crucial role. For example, the protein levels and enzymatic activity of PSY, a rate-limiting enzyme in the carotenoid pathway, are regulated post-translationally by the ORANGE (OR) protein. frontiersin.org While specific post-transcriptional controls for the epoxidation of β-carotene are less defined, the stability and activity of the enzymes involved are critical control points that determine the flux towards epoxide formation.
| Regulatory Level | Mechanism | Key Factors/Signals | Impact on Epoxide Formation |
| Transcriptional | Modulation of gene expression for Carotenoid Biosynthesis Pathway (CBP) enzymes. nih.govfrontiersin.org | Light, Abscisic Acid (ABA), Ethylene, Developmental Stage, Transcription Factors (e.g., MADS-box, AP2/ERF). nih.govfrontiersin.orgfrontiersin.org | Influences the availability of β-carotene substrate and epoxidase enzymes. |
| Post-transcriptional | Regulation of enzyme protein levels and activity. frontiersin.org | ORANGE (OR) protein regulation of Phytoene Synthase (PSY). frontiersin.org | Affects the overall metabolic flux through the carotenoid pathway, indirectly controlling precursor supply. |
Non-Enzymatic Formation of this compound
Beyond enzymatic catalysis, this compound can be formed through non-enzymatic processes, primarily driven by oxidative reactions. These pathways are significant, particularly under conditions of environmental stress.
The formation of β-carotene 5,6-epoxide is a known outcome of photo-oxidative processes involving β-carotene. tandfonline.com In the presence of light and photosensitizers, such as chlorophyll (B73375), β-carotene can react with singlet oxygen, a high-energy state of molecular oxygen, leading to the formation of various oxidation products, including the 5,6-epoxide. tandfonline.com
Reactive Oxygen Species (ROS), which include singlet oxygen, superoxide, and hydrogen peroxide, are often generated in photosynthetic tissues, particularly under stress conditions like high light or nutrient deprivation. nih.govfrontiersin.org An increase in intracellular ROS levels has been shown to be positively correlated with the accumulation of β-carotene. nih.govfrontiersin.org ROS produced during photosynthesis are believed to be involved in triggering the massive accumulation of β-carotene in some microorganisms, which in turn can serve as a substrate for non-enzymatic epoxidation. nih.govfrontiersin.org This suggests a dual role for β-carotene: it acts as a scavenger of ROS, and in the process, it can be oxidized to form derivatives like β-carotene 5,6-epoxide. biosynth.com
Free radicals, particularly peroxyl radicals (ROO•), are key mediators in the non-enzymatic formation of β-carotene 5,6-epoxide. nih.govnih.gov The reaction is initiated by the addition of a peroxyl radical to the conjugated double bond system of the β-carotene molecule. nih.govnih.gov This attack is thermodynamically favored at the C-5 position, leading to a stabilized intermediate radical. nih.gov
The mechanism proceeds through the formation of a peroxyl radical adduct, which then undergoes intramolecular homolytic substitution (SHi) to yield the 5,6-epoxide and release an alkoxyl radical (RO•). nih.govnih.gov This process is considered part of the antioxidant action of β-carotene, where it traps chain-propagating peroxyl radicals. tandfonline.comnih.gov Studies using radical initiators have confirmed that the oxidation of β-carotene is accelerated in their presence, while radical-chain-breaking antioxidants inhibit it, providing strong evidence for a free radical mechanism. nih.govcovenantuniversity.edu.ng Initial products of this oxidation consistently include the 5,6-epoxide, alongside other oxygenated compounds. nih.govcovenantuniversity.edu.ng
| Oxidative Process | Primary Reactant(s) | Key Intermediates | Primary Product(s) |
| Photo-oxidation | β-carotene, Singlet Oxygen (¹O₂), Photosensitizers (e.g., Chlorophyll) tandfonline.com | Not specified | β-carotene 5,8-endoperoxide, β-carotene 5,6-epoxide tandfonline.com |
| Free Radical Oxidation | β-carotene, Peroxyl Radicals (ROO•) nih.govnih.gov | Resonance-stabilized peroxyl radical adduct nih.govnih.gov | β-carotene 5,6-epoxide, 15,15'-epoxy-β,β-carotene nih.govnih.gov |
Subcellular Localization of Epoxide Formation
The synthesis of this compound is confined to specific organelles within the plant cell, reflecting the localization of the carotenoid biosynthetic pathway.
Carotenoids, including β-carotene and its derivatives, are synthesized and accumulate within plastids. nih.gov The primary site of β-carotene formation in photosynthetic tissues is the chloroplast. nih.govfrontiersin.org Consequently, β-carotene 5,6-epoxide is also found in isolated chloroplasts, where its precursor is abundant. researchgate.net
In non-photosynthetic tissues such as ripening fruits and flowers, chloroplasts often differentiate into chromoplasts. microscopyofnature.com These organelles are specialized for the synthesis and storage of large quantities of carotenoids, which are responsible for the yellow, orange, and red colors of these tissues. microscopyofnature.comnih.gov During the ripening of tomato fruits, for instance, there is a massive accumulation of carotenoids in the chromoplasts. While lycopene is the major carotenoid in wild-type tomatoes, mutants can accumulate high levels of β-carotene. nih.gov The enzymatic machinery and high concentration of β-carotene substrate within both chloroplasts and chromoplasts make these plastids the definitive sites of β-carotene 5,6-epoxide formation.
Within the chloroplast, the thylakoid membranes are the site of the light-dependent reactions of photosynthesis. wikipedia.org These membranes contain the photosynthetic pigments, including chlorophylls and carotenoids, embedded within their lipid bilayer. wikipedia.orgnih.gov β-carotene is specifically associated with the core of photosystems I and II. elifesciences.org A significant portion of the carotenoid pool is also freely dispersed within the thylakoid membrane. nih.gov
The presence of β-carotene 5,6-epoxide in photosynthetic tissue has been identified as a reliable indicator of photooxidative damage to the thylakoid membrane. researchgate.net This close association is logical, as the thylakoids are a primary site of ROS production under high light stress. The proximity of β-carotene to the sources of oxidative stress within the thylakoid membrane facilitates its non-enzymatic oxidation to the 5,6-epoxide.
Chemical Synthesis and Derivatization Strategies for 5s,6r Beta Carotene 5,6 Epoxide
Laboratory Synthesis Approaches
The laboratory synthesis of (5S,6R)-beta-carotene 5,6-epoxide primarily involves the direct epoxidation of its precursor, β-carotene. The key challenge lies in controlling the reaction to achieve the desired mono-epoxide and the specific stereochemistry at the C-5 and C-6 positions.
The introduction of an epoxide group onto the β-carotene molecule can be achieved through various epoxidation agents. The choice of reagent and reaction conditions influences the product distribution, including the formation of mono- and di-epoxides.
One common method for the epoxidation of β-carotene is the use of peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). nih.gov The reaction of m-CPBA with β-carotene leads to the formation of various mono- and di-epoxides. nih.gov The reaction environment is crucial; for instance, conducting the reaction in a two-phase system of dichloromethane and an aqueous sodium bicarbonate solution can help to minimize the acid-catalyzed rearrangement of the initial 5,6-epoxide product to its furanoid isomer, 5,8-epoxy-β-carotene. nih.gov
Another approach involves the use of peroxyl radicals. Oxidation of β-carotene using peroxyl radicals, generated from the thermolysis of azobis(2,4-dimethylvaleronitrile), yields 5,6-epoxy-β,β-carotene as one of the products. nih.gov This method simulates a potential pathway for β-carotene oxidation in biological systems. nih.gov
The table below summarizes common epoxidation methods for β-carotene.
| Epoxidation Reagent | Precursor | Key Products | Notes |
| meta-Chloroperbenzoic acid (m-CPBA) | β-Carotene | 5,6-Epoxy-β-carotene, 5,8-Epoxy-β-carotene, 5,6,5′,6′-Diepoxy-β-carotene | Product distribution is sensitive to reaction conditions, particularly pH. nih.gov |
| Peroxyl Radicals | β-Carotene | 5,6-Epoxy-β,β-carotene, 15,15'-Epoxy-β,β-carotene | This method can be a model for studying antioxidant actions of β-carotene. nih.gov |
Achieving the specific (5S,6R) configuration is a significant challenge in the synthesis of β-carotene 5,6-epoxide. While the total synthesis of (5S,6R)-β-carotene-5,6-epoxide has been reported, allowing for its unambiguous characterization, many epoxidation methods result in a racemic or diastereomeric mixture of epoxides. researchgate.net
For instance, the epoxidation of a precursor with two differently substituted β-rings, such as β-cryptoxanthin acetate, can yield a mixture of diastereomers, including anti- and syn-epoxides. arkat-usa.org The separation of these stereoisomers can be difficult. researchgate.net Advanced synthetic strategies, such as the Horner–Wadsworth–Emmons reaction, have been employed for the stereoselective synthesis of related carotenoid epoxides and their furanoxide rearrangement products. nih.govacs.org These methods often involve building the carotenoid backbone from smaller, enantiopure fragments to control the stereochemistry of the final product. nih.gov
Preparation of Structural Analogues and Deuterated Derivatives
The synthesis of structural analogues and deuterated derivatives of this compound is crucial for research purposes, including metabolic studies and as analytical standards.
Structural Analogues: The 5,6-epoxy moiety is a versatile functional group that can be transformed into a variety of other carotenoid end-groups. sigmaaldrich.comscientificlabs.co.uk These transformations allow for the semi-synthesis of a wide range of structural analogues. For example, the 5,6-epoxy-β-ring can be converted to structures found in capsanthin, neoxanthin, and eutreptiellanone. sigmaaldrich.comscientificlabs.co.uk The acid-catalyzed rearrangement of 5,6-epoxides to 5,8-epoxides (furanoid oxides) is a common reaction that produces an important class of analogues. nih.govarkat-usa.org
Deuterated Derivatives: Isotopically labeled compounds are invaluable for tracing the metabolic fate of molecules in vivo. The synthesis of deuterated β-carotene, the precursor for the epoxide, has been described. iaea.org One method involves the double condensation of a deuterated C15 Wittig salt with a C10 dialdehyde to directly form 2H8-β-carotene. iaea.org Another approach is metabolic labeling, where organisms like the alga Spirulina platensis are grown in a medium containing heavy water (D₂O). researchgate.net This results in the production of β-carotene where a significant percentage of hydrogen atoms are replaced by deuterium. researchgate.netnih.gov This deuterated β-carotene can then be used as a precursor for the synthesis of deuterated this compound.
The table below outlines methods for preparing deuterated β-carotene.
| Method | Approach | Organism/Reagents | Level of Deuteration |
| Chemical Synthesis | Wittig condensation of deuterated fragments | 9,9,9,10-2H4-β-ionylidene ethanol Wittig salt + C10 dial | Symmetrical labeling (e.g., 2H8-β-carotene) iaea.org |
| Metabolic Labeling | Culturing in D₂O-enriched medium | Spirulina platensis | 60-65% H atoms replaced by D researchgate.net |
| Hydroponics | Growing vegetables in D₂O-enriched nutrient solution | Carrots, Spinach | Partial deuteration, random distribution nih.gov |
Chemical Stability and Isomerization during Synthesis and Storage
This compound is an unstable compound, and its stability is a major consideration during synthesis, purification, and storage. It is susceptible to degradation and isomerization under various conditions.
Isomerization to 5,8-Epoxides: One of the most significant reactions is the acid-catalyzed rearrangement of the 5,6-epoxide to the thermodynamically more stable 5,8-epoxide (furanoid oxide). nih.govacs.org This isomerization can occur during synthesis or extraction if acidic conditions are not carefully avoided. nih.govacs.org Even trace amounts of acid in solvents can promote this conversion. nih.gov The rearrangement leads to a shortening of the conjugated double bond system, resulting in a characteristic hypsochromic shift (a shift to a shorter wavelength) of about 20 nm in the UV/Vis spectrum for each 5,6-epoxy group that is converted. arkat-usa.org
Cis-Trans Isomerization: Like its precursor β-carotene, the polyene chain of the epoxide is susceptible to cis-trans isomerization when exposed to factors such as heat, light, and acids. nih.govnih.gov This isomerization can lead to a mixture of geometric isomers, which can complicate purification and analysis. nih.gov The all-trans isomer is generally the most stable, but processing and storage can lead to the formation of various cis-isomers. nih.gov
Oxidative Degradation: The conjugated polyene structure is also prone to oxidation, which can lead to the formation of a variety of cleavage products, including apocarotenals and other smaller molecules. nih.gov High temperatures and the presence of oxygen significantly accelerate the degradation of both β-carotene and its epoxides. nih.gov Storage at low temperatures (e.g., -20°C) and under an inert atmosphere is recommended to minimize degradation. sigmaaldrich.com
The following table summarizes factors affecting the stability of β-carotene 5,6-epoxide.
| Factor | Effect | Consequence |
| Acidity | Catalyzes rearrangement of 5,6-epoxide to 5,8-epoxide | Formation of furanoid oxide isomers, change in spectral properties. nih.govarkat-usa.org |
| Light | Induces cis-trans isomerization and photo-oxidation | Formation of geometric isomers, degradation. nih.govnih.gov |
| Heat | Promotes cis-trans isomerization and oxidative degradation | Formation of isomers and cleavage products, loss of compound. nih.govnih.gov |
| Oxygen | Promotes oxidative degradation | Formation of various oxidation products, loss of compound. nih.gov |
| Solvents | Traces of acid or peroxides can cause degradation/isomerization | Conversion to 5,8-epoxide, formation of artifacts. nih.gov |
Biological Roles and Molecular Mechanisms of 5s,6r Beta Carotene 5,6 Epoxide and Its Derivatives
Function in Photoprotection and Photosynthetic Processes
(5S,6R)-beta-carotene 5,6-epoxide is integral to the defense mechanisms that plants employ to mitigate the damaging effects of excessive light energy. Its functions are multifaceted, ranging from quenching harmful reactive molecules to modulating the efficiency of light capture.
Quenching of Singlet Oxygen and Reactive Oxygen Species
A primary role of this compound is its participation in the quenching of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. biosynth.com Carotenoids, in general, are potent quenchers of singlet molecular oxygen (¹O₂), a particularly damaging ROS generated during photosynthesis, especially under high light conditions. nih.gov The formation of β-carotene 5,6-epoxide is an indicator of the reaction between β-carotene and ROS. nih.gov Specifically, β-carotene 5,6-epoxide can be produced through the free radical-mediated reaction of β-carotene. nih.gov This process neutralizes the harmful ROS, thereby protecting the photosynthetic apparatus from photooxidative damage. biosynth.com
Protection of Photosynthetic Apparatus under High Light Stress
Under conditions of high light stress, the photosynthetic apparatus is vulnerable to photooxidative damage. researchgate.net The presence of this compound in photosynthetic tissues, particularly under such stress, points to its role in photoprotection. biosynth.comresearchgate.net This compound is found in isolated chloroplasts and thylakoids and its levels increase when plants are exposed to very high light intensities. researchgate.netresearchgate.net Its formation is considered a reliable indicator of photooxidative damage to the thylakoid membrane, where the oxidation of β-carotene has occurred. researchgate.netresearchgate.net The epoxide is particularly associated with the Photosystem I (PS I) reaction centers. researchgate.netresearchgate.net By participating in the dissipation of excess energy, it helps to safeguard the photosynthetic machinery. biosynth.com
Role as Stress Signaling Molecules in Plants
Beyond their direct protective functions, carotenoid derivatives, including epoxides, act as signaling molecules that trigger downstream responses to environmental stress.
Mediation of Gene Responses to Photooxidative Stress
The oxidation of β-carotene, leading to the formation of compounds like β-cyclocitral and dihydroactinidiolide (B95004) (derived from the secondary oxidation of β-ionone via 5,6-epoxy-β-ionone), plays a crucial role in stress signaling. mdpi.comnih.gov These apocarotenoids can mediate gene responses that enhance a plant's tolerance to photooxidative stress. mdpi.comnih.gov For instance, treatment with dihydroactinidiolide has been shown to upregulate genes responsive to singlet oxygen. mdpi.com This indicates that the oxidative products of β-carotene, including the pathway involving its 5,6-epoxide, are part of a signaling cascade that alerts the plant to the presence of photooxidative stress and initiates protective genetic programs. mdpi.comnih.gov
Acclimation Mechanisms to Excessive Light
The production of this compound is a component of the plant's acclimation response to high light conditions. nih.gov Its formation is a direct consequence of the increased oxidative load that accompanies excessive light. researchgate.net This process is part of a broader set of mechanisms that plants use to adapt to their light environment. The accumulation of β-carotene itself has been shown to enhance tolerance to high-salt environments, another form of abiotic stress. nih.gov The enzymatic and non-enzymatic modifications of carotenoids, including the formation of epoxides, are key to the plant's ability to fine-tune its photosynthetic processes and defense systems in response to fluctuating and stressful environmental conditions. nih.govresearchgate.net
Crosstalk with Phytohormone Pathways (e.g., Abscisic acid, Strigolactones)
The compound this compound, a derivative of β-carotene, is positioned at a critical intersection of biosynthetic pathways that produce essential phytohormones, namely abscisic acid (ABA) and strigolactones (SLs). researchgate.netresearchgate.net These hormones are vital for regulating plant development and responses to environmental stress. researchgate.netfrontiersin.org The shared origin of their biosynthetic pathways in the carotenoid metabolic network implies a sophisticated level of crosstalk and regulatory balance between them. researchgate.netresearchgate.net
All-trans-β-carotene serves as the common precursor for both ABA and SLs. researchgate.netresearchgate.net A key enzymatic step, the isomerization of all-trans-β-carotene to 9-cis-β-carotene, is catalyzed by the DWARF27 (D27) enzyme and marks the initial committed step in the biosynthesis of strigolactones. researchgate.netnih.govnih.gov This 9-cis-β-carotene is then sequentially cleaved by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) and CCD8 to produce carlactone, the precursor for various strigolactones. frontiersin.orgnih.gov
Under stress conditions, such as drought, plants often exhibit a shift in the balance between ABA and SL production. Typically, ABA levels rise to mediate stress responses like stomatal closure, while SL levels may decrease. researchgate.net This reciprocal regulation suggests a competitive or coordinated relationship for their common C40 carotenoid precursors. The intricate balance between these pathways allows plants to fine-tune their growth and defense strategies in response to changing environmental cues. researchgate.net
Induction of Detoxification Responses
This compound and related epoxycarotenoids play a role in protecting plants from oxidative damage, a key component of detoxification. biosynth.com As a carotenoid derivative, it is involved in quenching reactive oxygen species (ROS) and dissipating excess light energy, thereby protecting the photosynthetic apparatus from photooxidative damage. biosynth.commedchemexpress.com The epoxide group within the molecule is reactive and can neutralize free radicals, preventing cellular damage.
The formation of epoxycarotenoids is often associated with conditions of high light stress. While not a direct enzymatic detoxification response in the same vein as glutathione (B108866) S-transferases or catalases, the role of carotenoids, including their epoxidated forms, is integral to managing oxidative stress. The accumulation of these compounds can be seen as a passive, yet crucial, detoxification strategy.
Metabolic Intermediary Functions
Precursor to Apocarotenoids and Other Carotenoid Derivatives
This compound serves as a significant metabolic intermediate, giving rise to a diverse array of other carotenoid derivatives and apocarotenoids. sigmaaldrich.com Apocarotenoids are formed through the oxidative cleavage of carotenoids, a process that can be catalyzed by carotenoid cleavage dioxygenases (CCDs) or occur non-enzymatically through reactions with reactive oxygen species. frontiersin.org
The 5,6-epoxy structure is a key feature that can lead to various molecular rearrangements and transformations. sigmaaldrich.com For instance, under acidic conditions, 5,6-epoxides can rearrange to form the more stable 5,8-epoxides (furanoid oxides). fapesp.br Furthermore, enzymatic or chemical reactions can lead to the formation of a wide variety of end-groups, expanding the structural diversity of carotenoids in nature. sigmaaldrich.com
Research has shown that the oxidation of β-carotene can yield β-carotene-5,6-epoxide, which can then be a precursor to various apocarotenals. fapesp.br These apocarotenals, such as β-apo-8'-carotenal and β-apo-10'-carotenal, are important molecules in their own right, contributing to the color and aroma of many fruits and flowers. fapesp.br
Table 1: Examples of Derivatives from β-Carotene Epoxidation
| Precursor | Derivative Compound | Transformation Type |
|---|---|---|
| β-Carotene | β-Carotene-5,6-epoxide | Epoxidation |
| β-Carotene | β-Carotene-5,8-epoxide | Epoxidation/Rearrangement |
| β-Carotene | β-apo-8'-carotenal | Oxidative Cleavage |
| β-Carotene | β-apo-10'-carotenal | Oxidative Cleavage |
| β-Carotene | β-apo-12'-carotenal | Oxidative Cleavage |
This table is generated based on data from Food Chemistry. fapesp.br
Intermediary in Carotenoid Cycling (e.g., Violaxanthin (B192666) Cycle Analogue)
While the most well-known carotenoid cycle in higher plants is the violaxanthin cycle, which interconverts violaxanthin, antheraxanthin, and zeaxanthin (B1683548) to dissipate excess light energy, other similar cycles involving different carotenoids may exist. The presence of β-carotene 5,6-epoxide suggests the potential for an analogous cycle involving the epoxidation and de-epoxidation of β-carotene.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 9-cis-Violaxanthin |
| 9-cis-β-apo-10′-carotenal |
| 9-cis-β-carotene |
| Abscisic Acid |
| All-trans-β-carotene |
| Antheraxanthin |
| Apocarotenoids |
| β-apo-10'-carotenal |
| β-apo-12'-carotenal |
| β-apo-8'-carotenal |
| β-Carotene |
| β-carotene 5,6,5',6'-diepoxide |
| β-carotene 5,6,5',8'-diepoxide |
| β-carotene 5,8,5',8'-diepoxide |
| β-Carotene-5,6-epoxide |
| β-Carotene-5,8-epoxide |
| β-ionone |
| Carlactone |
| Carotenoids |
| Strigolactones |
| Violaxanthin |
| Xanthoxin |
Metabolism and Degradation of 5s,6r Beta Carotene 5,6 Epoxide
Enzymatic Degradation Pathways
The enzymatic breakdown of (5S,6R)-beta-carotene 5,6-epoxide is primarily carried out by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). These enzymes play a significant role in the production of various bioactive compounds.
Role of Carotenoid Cleavage Dioxygenases (CCDs) and 9-cis-Epoxycarotenoid Dioxygenases (NCEDs) in Breakdown
Carotenoid cleavage dioxygenases (CCDs) are non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds within the polyene chain of carotenoids. nih.govnih.gov This enzymatic action leads to the formation of a diverse array of apocarotenoids. nih.gov Specifically, CCDs are responsible for the cleavage of various double bonds, such as the 5,6 (5',6'), 7,8 (7',8'), and 9,10 (9',10') positions, which results in the production of a variety of volatile compounds. core.ac.uk
While the direct action of 9-cis-epoxycarotenoid dioxygenases (NCEDs) on this compound is not extensively detailed in the provided results, NCEDs are a subclass of CCDs known for their specific cleavage of 9-cis-epoxycarotenoids. This family of enzymes is crucial in the biosynthesis of abscisic acid in plants. The general mechanism of CCDs involves the incorporation of molecular oxygen into the carotenoid substrate, leading to the scission of the carbon-carbon double bond and the formation of aldehyde or ketone products. nih.gov The catalytic activity of these enzymes is dependent on a ferrous iron (Fe2+) cofactor, which is coordinated by conserved histidine residues within the enzyme's active site. nih.gov
Formation of Cleavage Products (e.g., β-apo-carotenals, ionones)
The enzymatic degradation of carotenoids, including their epoxides, by CCDs yields a variety of cleavage products. These products include long-chain β-apo-carotenals and shorter-chain compounds like ionones.
β-Apo-carotenals are formed through the eccentric cleavage of the β-carotene backbone. nih.goviupac.org For instance, the cleavage at the 9',10' double bond by the enzyme β-carotene 9′,10′-oxygenase (BCO2) produces β-apo-10′-carotenal and β-ionone. nih.govnih.govresearchgate.net Other β-apo-carotenals, such as β-apo-8'-carotenal, β-apo-12'-carotenal, and β-apo-14'-carotenal, have also been identified as products of carotenoid oxidation. nih.govuplb.edu.ph These apocarotenals can be further metabolized. For example, β-apo-8'-carotenal has been shown to be converted to β-apo-8'-carotenoic acid and 5,6-epoxy-β-apo-8'-carotenol in cell cultures. nih.gov
Ionones are C13-norisoprenoid compounds that contribute to the aroma of many flowers and fruits. nih.gov β-Ionone is a significant cleavage product resulting from the enzymatic breakdown of β-carotene at the 9,10 and 9',10' positions by carotenoid cleavage dioxygenase 1 (CCD1). nih.govresearchgate.net The formation of β-ionone can also be facilitated by β-carotene oxygenase 2 (BCO2). nih.gov Additionally, 5,6-epoxy-β-ionone has been identified as a degradation product of β-carotene. cirad.fr
Table 1: Enzymatic Cleavage Products of β-Carotene and its Epoxides
| Enzyme | Substrate | Major Cleavage Products |
|---|---|---|
| Carotenoid Cleavage Dioxygenase 1 (CCD1) | β-Carotene | β-Ionone |
| β-Carotene 9′,10′-Oxygenase (BCO2) | β-Carotene | β-Apo-10′-carotenal, β-Ionone |
| Carotenoid Cleavage Dioxygenases (CCDs) | β-Carotene | β-Apo-8'-carotenal, β-Apo-10'-carotenal, β-Apo-12'-carotenal, β-Apo-14'-carotenal |
Non-Enzymatic Oxidation and Degradation Products
This compound is also susceptible to non-enzymatic degradation, a process significantly influenced by environmental factors such as oxygen levels and temperature. This autoxidation leads to a complex mixture of degradation products.
Influence of Oxygen Levels and Temperature on Degradation
The rate of degradation of this compound is highly dependent on the presence of oxygen. covenantuniversity.edu.ngmdpi.com The rate of oxygen uptake during the self-initiated oxidation of β-carotene is proportional to the partial pressure of oxygen. covenantuniversity.edu.ngcovenantuniversity.edu.ng This process is autocatalytic, meaning the degradation products can accelerate further degradation. mdpi.comnih.gov
Temperature is another critical factor influencing the degradation of this compound. High temperatures promote the degradation of β-carotene and its epoxides, with the degradation often following first-order reaction kinetics. nih.govresearchgate.netnih.gov For instance, a study on carrot waste extracts showed that the degradation rate of carotenoids was temperature-dependent. mdpi.com
Oxidative Cleavage to Shorter Chain Carbonyl Compounds
Non-enzymatic oxidation of β-carotene and its epoxides leads to the formation of a series of shorter-chain carbonyl compounds. covenantuniversity.edu.ngcovenantuniversity.edu.ng In the later stages of oxidation, longer-chain β-apo-carotenals are themselves oxidized to shorter-chain carbonyls. covenantuniversity.edu.ngcovenantuniversity.edu.ng Prominent among these are β-apo-13-carotenone and β-ionone. covenantuniversity.edu.ngcovenantuniversity.edu.ng Other identified volatile cleavage products include β-cyclocitral and dihydroactinidiolide (B95004). cirad.frcovenantuniversity.edu.ngcovenantuniversity.edu.ng The oxidation process results in a complex mixture that includes aldehydes, ketones, and carboxylic acids. covenantuniversity.edu.ngcovenantuniversity.edu.ng
Formation of Endoperoxides
During the oxidation of β-carotene, endoperoxides can be formed. These are cyclic compounds containing a peroxide bridge across the polyene chain. The formation of β-carotene endoperoxides, such as the 5,8-endoperoxide, can occur through the reaction of β-carotene with singlet oxygen or via a triplet-triplet reaction in the absence of singlet oxygen. researchgate.net The formation of the 5,8-product (βCar-5,8-EPO) is proposed to result from an attack of triplet oxygen on C5, followed by rearrangement and ring closure. researchgate.net These endoperoxides are relatively unstable and can decompose, potentially releasing singlet oxygen and forming various β-carotene isomers or fragmenting into smaller molecules like β-cyclocitral and apo-10'-carotenal. researchgate.net
Table 2: Factors Influencing Non-Enzymatic Degradation and Resulting Products
| Influencing Factor | Effect on Degradation | Major Degradation Products |
|---|---|---|
| Oxygen Levels | Increased oxygen partial pressure accelerates degradation. covenantuniversity.edu.ngcovenantuniversity.edu.ng | Epoxides, β-apo-carotenals, β-apo-carotenones, shorter chain carbonyls. covenantuniversity.edu.ngcovenantuniversity.edu.ng |
| Temperature | Higher temperatures increase the rate of degradation. nih.govresearchgate.net | Isomers, epoxides, apocarotenones, apocarotenals. cirad.frcambridge.org |
| Free Radicals | Peroxyl radicals oxidize β-carotene to its epoxides. nih.gov | 5,6-epoxy-β,β-carotene, 15,15'-epoxy-β,β-carotene. nih.gov |
Isomerization and Rearrangement Pathways of this compound
The chemical structure of this compound, featuring a reactive epoxide ring and a long polyene chain, makes it susceptible to various isomerization and rearrangement reactions. These transformations can be triggered by a range of factors, including acidic environments, heat, and light. Such changes can significantly alter the biological activity and properties of the resulting compounds.
Conversion to Furanoid Epoxides (e.g., 5,8-epoxides)
One of the most significant rearrangement pathways for this compound is its conversion to the furanoid derivative, (5S,8R)- or (5R,8S)-5,8-epoxy-β-carotene, commonly known as mutatoxanthin. This transformation involves an intramolecular rearrangement where the 5,6-epoxide ring opens and subsequently closes to form a more stable five-membered furanoid ring.
This isomerization is readily catalyzed by acidic conditions. For instance, during passage through the acidic environment of the stomach, β-carotene 5,6-epoxide can be partially converted to its 5,8-epoxide form. nih.govnih.gov This acid-catalyzed rearrangement is a well-documented phenomenon for 5,6-epoxycarotenoids in general. arkat-usa.org The reaction results in a shortening of the chromophore by one conjugated double bond, leading to a characteristic hypsochromic shift (a shift to a shorter wavelength) of about 20 nm in the UV/VIS spectrum. arkat-usa.org This spectral change is a useful indicator for identifying the presence of 5,6-epoxides. arkat-usa.org
The general assumption is that the entire subfamily of carotenoids with furanoid rings originates from the rearrangement of their corresponding 5,6-epoxide counterparts, often occurring during extraction and purification processes under acidic conditions. acs.org This has led to some of these furanoid compounds being considered artifacts of the isolation procedure. acs.org However, they are also found naturally in various plants. arkat-usa.org
| Reactant | Product | Conditions | Significance |
| This compound | Mutatoxanthin ((5S,8R)- or (5R,8S)-5,8-epoxy-β-carotene) | Acidic conditions (e.g., stomach acid, certain extraction procedures) | Alteration of biological properties; formation of a more stable furanoid ring structure. |
Cis-Trans Isomerization
The long polyene chain of this compound, with its series of conjugated double bonds, can undergo cis-trans isomerization. The all-trans configuration is generally the most thermodynamically stable form for carotenoids. nih.gov However, exposure to factors such as light, heat, and catalytic agents can induce the isomerization of one or more of these double bonds into the cis configuration. nih.gov
For example, studies on β-carotene have shown that different isomers can be generated, including 9-cis, 13-cis, and 15-cis forms. sciopen.comebi.ac.uk The presence of the epoxide group at the 5,6-position is unlikely to prevent this type of isomerization along the polyene chain. The various isomers can be separated and identified using techniques like high-performance liquid chromatography (HPLC). ebi.ac.uk
| Isomer Type | Description | Inducing Factors | Potential Impact |
| All-trans | The linear, most stable configuration of the polyene chain. | - | Standard biological activity. |
| Cis (e.g., 9-cis, 13-cis) | A bent configuration of the polyene chain due to the presence of one or more cis double bonds. | Light, heat, acid, photosensitizers. nih.gov | Altered molecular shape, potentially affecting biological interactions and activity. |
Occurrence and Distribution of 5s,6r Beta Carotene 5,6 Epoxide in Biological Systems
Presence in Photosynthetic Organisms
(5S,6R)-beta-carotene 5,6-epoxide is synthesized by a wide array of organisms capable of photosynthesis, from towering trees to microscopic algae. Its distribution, however, is not uniform, with concentrations varying significantly between different species and even within the same organism.
Higher Plants
This epoxide of beta-carotene (B85742) has been identified in numerous higher plant species, where it contributes to the complex mixture of carotenoids responsible for pigmentation and photoprotection.
Spinach (Spinacia oleracea): Research has shown that spinach leaves contain this compound, where it is considered one of the major carotenoids.
Paprika (Capsicum annuum): In the vibrant fruits of the paprika plant, while capsanthin-5,6-epoxide is a prominent red carotenoid, this compound is also present. nih.govencyclopedia.pubseiken-site.or.jpresearchgate.net It is understood to be a precursor in the biosynthetic pathway of other carotenoids. seiken-site.or.jp The carotenoid profile, including the presence of various epoxides, develops and accumulates rapidly as the fruit ripens. nih.govencyclopedia.pub
Tomato (Solanum lycopersicum): During the ripening process of tomatoes, a compound tentatively identified as a lycopene-epoxide has been observed to appear at the red ripeness stage. uri.edu While distinct from beta-carotene 5,6-epoxide, this finding highlights the dynamic changes in carotenoid epoxides during fruit development. Further research is needed to definitively quantify the levels of this compound throughout the ripening stages of different tomato varieties.
Carrot (Daucus carota): Carrots are renowned for their high concentration of beta-carotene. nih.govresearchgate.net While beta-carotene is the predominant carotenoid, its epoxide derivative, this compound, is also a constituent of the carotenoid profile in carrot roots, albeit typically in lower concentrations.
Barley (Hordeum vulgare): As a photosynthetic organism, barley possesses the necessary biochemical pathways for carotenoid synthesis. While specific quantitative data for this compound in barley is not extensively documented in readily available literature, its presence is expected as part of the photosynthetic machinery.
Algae and Cyanobacteria
The occurrence of this compound extends to the microbial world, particularly in photosynthetic algae and cyanobacteria.
Synechococcus sp.: Cyanobacteria of the genus Synechococcus are known to produce a variety of carotenoids, including beta-carotene and zeaxanthin (B1683548). nih.gov While the carotenoid profile of Synechococcus vulcanus is not specifically detailed in the available research, the general metabolic pathways present in this genus suggest the potential for the synthesis of beta-carotene epoxides. The carotenoid composition in these organisms is highly responsive to environmental conditions such as light intensity. uni-kl.de
Tissue and Organ Specific Distribution
Within an organism, this compound is not uniformly distributed. Its accumulation is often concentrated in specific tissues and cellular compartments where its functions are most required.
Accumulation in Thylakoid Membranes and Chloroplasts
As a component of the photosynthetic apparatus, this compound is primarily located within the chloroplasts of plant and algal cells. researchgate.net More specifically, it is found embedded in the thylakoid membranes, the site of the light-dependent reactions of photosynthesis. This localization underscores its role in light harvesting and photoprotection. The compound is found in isolated chloroplasts and thylakoids. researchgate.net
Variation in Fruits and Flowers during Development and Ripening
The concentration of this compound can change dramatically throughout the life cycle of a plant, particularly during the development and ripening of fruits and flowers. As fruits mature, there is often a significant shift in the carotenoid profile, leading to changes in color and nutritional content. nih.govplos.org In paprika, for instance, the accumulation of carotenoids, including epoxides, increases as the fruit ripens. nih.govencyclopedia.pub This dynamic regulation suggests a specific role for these compounds in the later stages of fruit development, potentially related to antioxidant activity or as precursors for other pigments.
Factors Influencing Accumulation Levels
The biosynthesis and accumulation of this compound are not static processes but are dynamically regulated by environmental cues.
Light Intensity: Exposure to high light intensities has been shown to induce the formation of this compound in intact leaves. researchgate.net This response is believed to be a protective mechanism, as carotenoid epoxides are involved in the dissipation of excess light energy, thereby preventing photo-oxidative damage to the photosynthetic machinery. In some cyanobacteria, acclimation to high irradiance involves an adjustment of the carotenoid content. uni-kl.de
CO2 Levels: Emerging research indicates that elevated atmospheric carbon dioxide levels can influence the carotenoid content in plants. A meta-analysis of multiple studies has shown that elevated CO2 can lead to a general decrease in plant carotenoid concentrations. nih.govencyclopedia.pub While specific data on the response of this compound is limited, this trend suggests that future changes in atmospheric composition could impact the levels of this compound in plants. However, the response can be variable, with some studies showing increases in carotenoids under elevated CO2, particularly in stressed plants. nih.govencyclopedia.pub
Below is a summary of the occurrence of this compound in the discussed organisms:
| Organism | Presence of this compound | Key Findings |
| Spinach | Present | Identified as a major carotenoid. |
| Paprika | Present | Accumulates during fruit ripening and acts as a precursor. nih.govencyclopedia.pubseiken-site.or.jpresearchgate.net |
| Tomato | Presence of a related epoxide (lycopene-epoxide) confirmed | Appears during the red ripeness stage. uri.edu |
| Carrot | Present | Found in lower concentrations compared to beta-carotene. |
| Barley | Expected | Presence anticipated as part of the photosynthetic apparatus. |
| Synechococcus sp. | Potential Presence | Biosynthetic pathways for its formation are present in the genus. nih.gov |
Future Research Directions and Unexplored Avenues for 5s,6r Beta Carotene 5,6 Epoxide
Elucidation of Undiscovered Biological Functions and Signaling Cascades
While the role of carotenoids in photoprotection and as antioxidants is established, the specific functions of their epoxidated forms, such as (5S,6R)-beta-carotene 5,6-epoxide, remain largely speculative. biosynth.comnih.gov Future investigations should pivot towards uncovering novel biological roles beyond general antioxidant activity. Research indicates that carotenoids and their metabolites can interact with key nuclear receptors like RAR/RXR and PPARs, which are crucial for immune function and cellular differentiation. lih.luresearchgate.net This suggests that β-carotene 5,6-epoxide could be an important signaling molecule.
Future research should focus on:
Receptor Interaction Studies: Investigating the binding affinity and modulatory effects of this compound on nuclear receptors such as RAR/RXR and PPARs. lih.luresearchgate.net
Signaling Pathway Analysis: Mapping the downstream signaling cascades activated or inhibited by this compound. This could involve exploring its influence on pathways like NF-κB and Nrf2, which are central to inflammation and oxidative stress responses. lih.luresearchgate.net
Metabolite-Function Correlation: Identifying specific metabolites derived from this compound and linking them to distinct cellular responses. The conversion of this epoxide to other bioactive compounds could be a key aspect of its function.
It is important to note that some studies suggest β-carotene-5,6-epoxide found in photosynthetic tissues may be an optically inactive product of photooxidative events rather than direct enzymatic production, which complicates the study of its specific biological roles. researchgate.netresearchgate.net
Advanced Biosynthetic Engineering for Targeted Production
The production of specific carotenoids like this compound through metabolic engineering in microorganisms and plants is a promising avenue for future research. drexel.edunih.gov The biosynthesis of carotenoids begins with the MEP pathway in plastids and involves a series of enzymatic steps. drexel.edu The conversion of β-carotene to its 5,6-epoxide form is a critical step that can be targeted for engineering. sigmaaldrich.com
Key areas for future research include:
Enzyme Discovery and Characterization: Identifying and characterizing novel carotenoid epoxidases with high specificity for producing the (5S,6R) stereoisomer.
Pathway Optimization: Engineering the carotenoid biosynthetic pathway to increase the flux towards β-carotene and subsequently enhance its conversion to the desired epoxide. This could involve the heterologous expression of key enzymes like lycopene (B16060) β-cyclases (crtY) and specific epoxidases. nih.govmdpi.com
Host Organism Engineering: Developing robust microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, for the high-level production of this compound. nih.govmdpi.com
Table 1: Key Enzymes and Pathways for Biosynthetic Engineering
| Target | Enzyme/Pathway | Potential Engineering Strategy |
|---|---|---|
| Precursor Supply | MEP or MVA Pathway | Upregulation of pathway genes (e.g., HMGR) to increase the pool of isoprenoid precursors. nih.gov |
| β-Carotene Synthesis | Lycopene β-cyclase (crtY) | Overexpression of crtY to channel lycopene towards β-carotene production. nih.gov |
| Epoxidation | Carotenoid Epoxidase | Identification and expression of stereospecific epoxidases that favor the (5S,6R) configuration. |
| Competing Pathways | Other Carotenoid-modifying Enzymes | Downregulation or knockout of genes that divert β-carotene to other products. nih.gov |
Development of Integrated Multi-Omics Approaches to Understand Metabolic Bottlenecks
To effectively engineer biological systems for the production of this compound, a deep understanding of the metabolic landscape is essential. Integrated multi-omics approaches, combining transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for identifying and overcoming metabolic bottlenecks. nih.govnih.gov Such approaches have been successfully used to study carotenoid metabolism in various organisms. nih.govmdpi.comresearchgate.net
Future research directions should incorporate:
Transcriptomic Analysis: Identifying genes involved in carotenoid biosynthesis that are differentially expressed under conditions of high epoxide production. nih.govmdpi.com This can reveal regulatory networks and transcription factors controlling the pathway. mdpi.com
Proteomic Profiling: Quantifying the levels of key enzymes in the biosynthetic pathway to pinpoint protein-level bottlenecks, such as inefficient enzymes or low protein expression. researchgate.netnih.gov
Metabolomic Fingerprinting: Measuring the concentrations of intermediates in the carotenoid pathway to identify metabolic choke points where substrates accumulate. nih.govnih.gov
By integrating these datasets, researchers can construct comprehensive models of carotenoid metabolism, enabling more precise and effective engineering strategies. nih.govnih.gov
Table 2: Application of Multi-Omics in Carotenoid Engineering
| Omics Technique | Information Gained | Application to this compound Production |
|---|---|---|
| Transcriptomics | Gene expression levels, identification of regulatory genes and transcription factors. mdpi.comnih.gov | Identify which epoxidase genes are expressed and how their expression is regulated. |
| Proteomics | Protein abundance, post-translational modifications, enzyme activity. nih.govnih.gov | Quantify the levels of β-carotene and the specific epoxidase to ensure efficient conversion. |
| Metabolomics | Concentrations of metabolites, pathway intermediates, and final products. nih.govnih.gov | Measure the accumulation of β-carotene and the yield of this compound to identify bottlenecks. |
Role in Inter-species Interactions and Ecological Contexts
The ecological significance of this compound is an area ripe for exploration. Carotenoids and their derivatives, known as apocarotenoids, are known to act as signaling molecules in plant development and responses to both biotic and abiotic stress. nih.govnih.gov For instance, the presence of β-carotene-5,6-epoxide has been noted in plants under high light stress, suggesting a role in photoprotection. biosynth.comresearchgate.net
Future research should investigate:
Stress Response: The accumulation and potential signaling role of this compound under various environmental stressors such as high light, drought, and pathogen attack. mdpi.com
Plant-Herbivore Interactions: Whether the presence of this epoxide in plant tissues influences the feeding behavior or physiology of herbivores.
Symbiotic Relationships: The potential role of this compound in mediating interactions with symbiotic organisms like mycorrhizal fungi. Apocarotenoids like strigolactones are known to be crucial in this context. nih.gov
Understanding the ecological functions of this compound will not only broaden our fundamental knowledge but could also have applications in developing crops with enhanced resilience to environmental challenges. biosynth.com
Q & A
Basic Research Questions
Q. What experimental methods are used to synthesize and characterize (5S,6R)-β-carotene 5,6-epoxide?
- Methodological Answer : Synthesis typically involves peracid-mediated epoxidation of β-carotene under controlled conditions. For example, perbenzoic or phthalic acid reacts with β-carotene to yield syn- or anti-epoxides depending on the reagent . Structural characterization employs UV-VIS spectroscopy (to confirm chromophore integrity, e.g., λmax 480–505 nm in benzene for epoxy-carotenoids) , mass spectrometry (HRESI-TOFMS for molecular formula confirmation, e.g., m/z 584.4241 for C40H56O3 ), and 1D/2D NMR for end-group analysis. However, NMR data are often limited due to rapid 5,6-epoxide → 5,8-furanoid rearrangement during analysis .
Q. How does (5S,6R)-β-carotene 5,6-epoxide differ from other carotenoid epoxides in biological systems?
- Methodological Answer : Unlike xanthophyll epoxides (e.g., lutein 5,6-epoxide), β-carotene 5,6-epoxide is absorbed in humans and shows distinct bioactivity. Analytical methods like HPLC-MS and plasma metabolite profiling are used to track absorption. For instance, β-carotene 5,6-epoxide is detectable in plasma post-consumption, whereas xanthophyll epoxides like violaxanthin are not . Differences in polarity and enzymatic processing (e.g., cleavage by BCO1/2 enzymes) further distinguish their metabolic fates.
Q. What is the role of (5S,6R)-β-carotene 5,6-epoxide in antioxidant mechanisms?
- Methodological Answer : In vitro models (e.g., peroxyl radical trapping via AMVN thermolysis in hexane) demonstrate that β-carotene epoxides form via radical adduct intermediates, acting as transient antioxidants. Epoxides like 5,6- and 15,15'-epoxy-β-carotene are markers of antioxidant activity, accounting for ~20% of oxidation products in radiolabeled studies . Oxygen partial pressure critically influences this activity: β-carotene acts as an antioxidant at <150 torr O2 but becomes pro-oxidative at higher pressures .
Advanced Research Questions
Q. How can researchers resolve stereochemical ambiguities in (5S,6R)-β-carotene 5,6-epoxide synthesis?
- Methodological Answer : Chiroptical methods (e.g., electronic circular dichroism, ECD) are essential for distinguishing syn (5S,6R) and anti (5R,6S) epoxides, as NMR cannot differentiate diastereomers due to identical ¹H/¹³C signals . For example, anti-epoxides exhibit opposite ECD signs compared to syn-epoxides above 250 nm . Chiral chromatography (e.g., using polysaccharide-based columns) or enzymatic resolution (e.g., lipase-mediated hydrolysis) may also separate enantiomers .
Q. What challenges arise in quantifying (5S,6R)-β-carotene 5,6-epoxide in complex matrices?
- Methodological Answer : Instability during extraction (e.g., acid-catalyzed rearrangement to 5,8-furanoids) requires rapid quenching with antioxidants (e.g., BHT) and cold solvents . LC-MS/MS with stable isotope-labeled internal standards improves accuracy, while avoiding photodegradation during analysis . Co-elution with isomers (e.g., 5,8-epoxides) necessitates high-resolution separation, such as C30 reversed-phase chromatography .
Q. How do contradictory findings on β-carotene epoxide bioactivity inform experimental design?
- Methodological Answer : Epidemiological studies associate β-carotene with reduced cancer risk, yet clinical trials (e.g., ATBC and CARET) show increased lung cancer incidence in smokers . This paradox highlights the need to model β-carotene epoxide-specific effects. In vitro differentiation assays (e.g., NB4 cell differentiation) and in vivo isotopic tracing can isolate epoxide contributions from parent carotenoids . Dose-response studies must account for pro-oxidant shifts at high O2 levels .
Key Research Gaps
- Analytical : Standardized protocols for stabilizing 5,6-epoxides during extraction.
- Biological : Role of epoxide metabolites in cell signaling vs. oxidative stress.
- Clinical : Long-term biomarker studies to reconcile epidemiological and trial data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
